

# In Vivo Showdown: Ceftazidime-Avibactam Outperforms Ceftazidime Against Resistant Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Ceftazidime pentahydrate |           |
| Cat. No.:            | B7887694                 | Get Quote |

A comprehensive analysis of preclinical data reveals the enhanced efficacy of ceftazidime-avibactam over ceftazidime alone in combating challenging Gram-negative infections. The addition of the  $\beta$ -lactamase inhibitor avibactam demonstrably restores and enhances ceftazidime's activity against a broad spectrum of resistant bacteria, including carbapenem-resistant Enterobacteriaceae (CRE) and Pseudomonas aeruginosa, in various animal infection models.

Ceftazidime, a third-generation cephalosporin, has long been a valuable tool in the clinician's arsenal against Gram-negative bacteria. However, the escalating prevalence of  $\beta$ -lactamase-mediated resistance has significantly eroded its clinical utility. The combination of ceftazidime with avibactam, a novel non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, was developed to address this challenge. Avibactam effectively inactivates a wide range of  $\beta$ -lactamases, including Ambler class A, C, and some D enzymes, thereby protecting ceftazidime from degradation and restoring its bactericidal activity.[1][2][3][4] This guide provides a detailed comparison of the in vivo efficacy of ceftazidime and ceftazidime-avibactam, supported by experimental data from key preclinical studies.

# Superior Efficacy of Ceftazidime-Avibactam in Murine Infection Models



Multiple in vivo studies utilizing murine infection models have consistently demonstrated the superior efficacy of ceftazidime-avibactam compared to ceftazidime monotherapy, particularly against ceftazidime-resistant isolates.

#### **Neutropenic Thigh Infection Model**

The neutropenic murine thigh infection model is a standard for evaluating the in vivo efficacy of antimicrobial agents. In this model, ceftazidime-avibactam has shown significantly greater bacterial load reduction compared to ceftazidime alone against various resistant phenotypes.

For instance, in a study involving 27 clinical P. aeruginosa isolates with high ceftazidime minimum inhibitory concentrations (MICs), human-simulated doses of ceftazidime-avibactam resulted in a bacterial density decrease of ≥0.5 log10 CFU for 22 of the isolates, whereas ceftazidime alone only achieved this for 10 isolates.[5] Similarly, against a panel of Enterobacteriaceae, ceftazidime-avibactam produced reductions in bacterial density against 16 of 18 isolates, while ceftazidime monotherapy was ineffective against 10 of 13 isolates.[1]

Against a ceftazidime-resistant, blaKPC-2-carrying Klebsiella pneumoniae strain, a single high dose of ceftazidime had minimal effect on bacterial growth. In stark contrast, the coadministration of avibactam with ceftazidime resulted in a bactericidal effect, with final bacterial counts being almost 100-fold lower than pre-therapy counts.[6]

#### **Immunocompetent Thigh Infection Model**

The presence of a functional immune system further enhances the efficacy of both treatments, but the advantage of ceftazidime-avibactam remains evident. In a study with 15 P. aeruginosa isolates, ceftazidime-avibactam led to a bacterial reduction of ≥0.3 log10 CFU against all isolates in immunocompetent mice, while ceftazidime achieved this against only 10 of the isolates.[1][5]

#### **Murine Lung Infection Model**

In a murine pneumonia model, humanized doses of ceftazidime-avibactam were effective against P. aeruginosa isolates with MICs up to 32 µg/mL, leading to bacterial load reductions of >1 log10 CFU.[7][8] Ceftazidime alone showed variable efficacy against isolates with higher MICs.[8]



#### Other In Vivo Models

The enhanced efficacy of ceftazidime-avibactam has also been demonstrated in other animal models. In a rat abdominal abscess model infected with blaKPC-2-positive K. pneumoniae, ceftazidime-avibactam therapy resulted in a significantly lower bacterial load (3.3 log CFU/abscess) compared to ceftazidime alone (9.3 log CFU/abscess) after 52 hours.[9] Furthermore, in a murine septicemia model against ceftazidime-resistant Enterobacteriaceae, the addition of avibactam restored the efficacy of ceftazidime, with 50% effective doses (ED50) dropping from >90 mg/kg to a range of <5 to 65 mg/kg.[4]

### **Quantitative Efficacy Data**

The following tables summarize the quantitative data from key in vivo comparative studies, highlighting the superior performance of ceftazidime-avibactam.



| Infection<br>Model                  | Pathogen                                              | No. of<br>Isolates | Ceftazidime<br>Efficacy                        | Ceftazidime-<br>Avibactam<br>Efficacy                              | Reference  |
|-------------------------------------|-------------------------------------------------------|--------------------|------------------------------------------------|--------------------------------------------------------------------|------------|
| Neutropenic<br>Murine Thigh         | P. aeruginosa                                         | 27                 | ≥0.5 log unit<br>reduction in<br>10 isolates   | ≥0.5 log unit<br>reduction in<br>22 isolates                       | [5]        |
| Immunocomp<br>etent Murine<br>Thigh | P. aeruginosa                                         | 15                 | ≥0.3 log unit reduction in 10 isolates         | ≥0.3 log unit<br>reduction in<br>all 15 isolates                   | [5]        |
| Neutropenic<br>Murine Thigh         | Enterobacteri<br>aceae                                | 13-18              | No activity<br>against 10 of<br>13 isolates    | Reduction in bacterial density against 16 of 18 isolates           | [1]        |
| Neutropenic<br>Murine Thigh         | K.<br>pneumoniae<br>(blaKPC-2)                        | 1                  | Little effect<br>on growth                     | Bactericidal<br>(final counts<br>2x10^4 to<br>3x10^4<br>cfu/thigh) | [6][9][10] |
| Rat<br>Abdominal<br>Abscess         | K.<br>pneumoniae<br>(blaKPC-2)                        | 1                  | 9.3 log<br>cfu/abscess                         | 3.3 log<br>cfu/abscess                                             | [9]        |
| Murine Lung<br>Infection            | P. aeruginosa                                         | 28                 | Variable<br>efficacy at<br>MICs of 64<br>µg/ml | Reductions of<br>>1 log10 CFU<br>at MICs of<br>≤32 µg/ml           | [8]        |
| Murine<br>Septicemia                | Enterobacteri<br>aceae<br>(ceftazidime-<br>resistant) | 15                 | ED50 >90<br>mg/kg                              | ED50 <5 to<br>65 mg/kg                                             | [4]        |

# **Experimental Protocols**



Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from the cited studies.

#### **Neutropenic Murine Thigh Infection Model Protocol**

- Animal Model: Typically, female ICR or CD-1 mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[1]
- Infection: Mice are inoculated intramuscularly in the thigh with a bacterial suspension (e.g., 10<sup>6</sup> to 10<sup>7</sup> CFU/thigh) of the test isolate.
- Treatment: Human-simulated dosing regimens of ceftazidime or ceftazidime-avibactam are administered subcutaneously or intravenously, typically starting 2 hours post-infection. Doses are calculated to mimic the free-drug concentration-time profiles observed in humans.[1][5]
- Outcome Measurement: At 24 hours post-treatment initiation, mice are euthanized, and the thighs are homogenized to determine the bacterial load (CFU/thigh). Efficacy is measured as the change in log10 CFU compared to 0-hour controls.[1]





Click to download full resolution via product page

Experimental workflow for the neutropenic murine thigh infection model.

#### **Murine Lung Infection Model Protocol**

- Animal Model: Mice are rendered neutropenic as described above.
- Infection: Mice are anesthetized, and a bacterial suspension is instilled intranasally or intratracheally to establish a lung infection.
- Treatment: Human-simulated doses of the test agents are administered, typically starting 2 hours post-infection.
- Outcome Measurement: At 24 hours, mice are euthanized, and the lungs are aseptically removed and homogenized to determine the bacterial burden (CFU/lung).



#### **Mechanism of Action: A Tale of Two Molecules**

The enhanced in vivo efficacy of ceftazidime-avibactam is a direct result of their synergistic interaction.



Click to download full resolution via product page

# Simplified signaling pathway of ceftazidime action and avibactam's role in overcoming resistance.

Ceftazidime exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), essential enzymes in the synthesis of the bacterial cell wall. This disruption leads to cell lysis and death. However, in resistant bacteria, β-lactamase enzymes hydrolyze



the  $\beta$ -lactam ring of ceftazidime, rendering it inactive. Avibactam is a potent inhibitor of a broad spectrum of  $\beta$ -lactamases. By binding to and inactivating these enzymes, avibactam protects ceftazidime from degradation, allowing it to reach its PBP targets and effectively kill the bacteria.

#### Conclusion

The in vivo evidence overwhelmingly supports the conclusion that ceftazidime-avibactam is a significantly more effective therapeutic agent than ceftazidime alone for the treatment of infections caused by many ceftazidime-resistant Gram-negative pathogens. The addition of avibactam restores and enhances the in vivo activity of ceftazidime across various preclinical infection models. These findings have been pivotal in the clinical development and approval of ceftazidime-avibactam for treating complicated infections, offering a critical therapeutic option in an era of mounting antimicrobial resistance. For researchers and drug development professionals, these studies underscore the success of the  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combination strategy in revitalizing older antibiotics and combating multidrug-resistant organisms.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. journals.asm.org [journals.asm.org]
- 2. Pharmacodynamics of Ceftazidime and Avibactam in Neutropenic Mice with Thigh or Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro, in vivo and clinical studies comparing the efficacy of ceftazidime-avibactam monotherapy with ceftazidime-avibactam-containing combination regimens against carbapenem-resistant Enterobacterales and multidrug-resistant Pseudomonas aeruginosa isolates or infections: a scoping review PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of a Ceftazidime-Avibactam combination in a murine model of Septicemia caused by Enterobacteriaceae species producing ampc or extended-spectrum β-lactamases -PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. Comparative in vitro and in vivo efficacies of human simulated doses of ceftazidime and ceftazidime-avibactam against Pseudomonas aeruginosa PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Efficacies of ceftazidime-avibactam and ceftazidime against Pseudomonas aeruginosa in a murine lung infection model PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The primary pharmacology of ceftazidime/avibactam: <i>in vivo</i> translational biology and pharmacokinetics/pharmacody... [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In Vivo Showdown: Ceftazidime-Avibactam
   Outperforms Ceftazidime Against Resistant Gram-Negative Pathogens]. BenchChem,
   [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b7887694#comparing-ceftazidime-and-ceftazidime-avibactam-efficacy-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





